molecular formula C14H15Br2NO4S B2408745 Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 113407-91-3

Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2408745
CAS No.: 113407-91-3
M. Wt: 453.15
InChI Key: BXKUTFSCBIFNGX-UHFFFAOYSA-N
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Description

Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15Br2NO4S and its molecular weight is 453.15. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO4S/c1-3-8(18)17-12-9(13(20)21-4-2)7-5-6-14(15,16)11(19)10(7)22-12/h3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKUTFSCBIFNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=O)C(CC2)(Br)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly its antitumor and analgesic properties. This article reviews the available literature on its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H15Br2NO4S. It features a benzothiophene core, which is known for its diverse biological activities. The presence of bromine atoms and a propanoylamino group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines.

  • Case Study : In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 23.2 µM. This indicates a potent ability to reduce cell viability through apoptosis and necrosis mechanisms .
Cell Line IC50 (µM) Mechanism of Action
MCF-723.2Apoptosis induction
A54945.0Cell cycle arrest

The mechanism of action involves cell cycle arrest at the G2/M phase and S phase, which was confirmed through flow cytometry analysis. The compound caused a notable increase in late apoptotic cell populations compared to untreated controls .

Analgesic Activity

The analgesic potential of this compound has also been explored. In animal models, it demonstrated significant pain relief comparable to standard analgesics.

  • Case Study : Utilizing the "hot plate" method in mice, the compound showed a higher analgesic effect than metamizole, suggesting its efficacy in pain management .

Mechanistic Insights

The biological activity of this compound is attributed to its structural features that facilitate interaction with specific molecular targets:

  • Inhibition of STAT3 : The benzothiophene scaffold plays a crucial role in inhibiting STAT3 signaling pathways involved in tumor growth and survival .
  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest is linked to its interaction with cellular checkpoints, leading to increased apoptosis rates in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The synthesis of benzothiophene derivatives typically follows the Gewald reaction, involving cyclohexanone, sulfur, and a cyanoacetate ester in the presence of a base like N-ethylmorpholine . For bromination at the 6,6-position, post-synthetic modifications using brominating agents (e.g., NBS or Br₂ in DMF) under controlled temperatures (0–10°C) are recommended. The propanoylamino group is introduced via acylation of the 2-amino intermediate using propanoyl chloride in chloroform under reflux . Yields can be optimized by monitoring reaction times (e.g., 9–12 hours for acylation) and using anhydrous solvents.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra should confirm the presence of the ethyl ester (δ ~4.0–4.3 ppm for OCH₂), propanoylamino (δ ~2.1–2.3 ppm for CH₃), and dibromo substituents (no protons but distinct carbon shifts).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the dibromo groups.
  • Elemental Analysis : Combustion analysis should align with theoretical values for C, H, N, and S (±0.3%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining the compound’s 3D structure. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding motifs, such as S(6) ring patterns formed via N–H···O interactions . For disordered regions (e.g., cyclohexene methylene groups), apply anisotropic displacement parameters and EADP constraints in SHELXL . WinGX provides a robust suite for data processing and validation .

Q. How should researchers address discrepancies in reported biological activities of benzothiophene derivatives?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) for target proteins.
  • Molecular Docking : Perform simulations with software like AutoDock Vina to model interactions between the dibromo-propanoylamino moiety and active sites (e.g., kinase domains). Cross-validate with mutagenesis studies .
  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., solvent: DMSO vs. DMF) .

Q. What strategies mitigate solubility challenges in biological assays for this lipophilic compound?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤1% v/v) and dilute in PBS or cell culture media with 0.1% Tween-80 to prevent precipitation .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethyl carboxylate moiety to enhance aqueous solubility without altering core reactivity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzymatic inhibition potency?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM for kinases) and substrate KM values.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity data .
  • Structural Elucidation : Compare crystallographic data (e.g., protein-ligand PDB files) to identify conformational changes affecting binding .

Synthesis Optimization Table

StepReagents/ConditionsYieldKey Characterization DataReference
Benzothiophene CoreCyclohexanone, S₈, ethyl cyanoacetate, DMF60–72%IR: 1720 cm⁻¹ (C=O ester)
6,6-DibrominationBr₂ (2 eq), DMF, 0°C, 2 h65%13^{13}C NMR: C-Br ~40 ppm
2-PropanoylaminoPropanoyl chloride, CHCl₃, reflux, 9 h85%MS: [M+H]⁺ = Calculated m/z

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